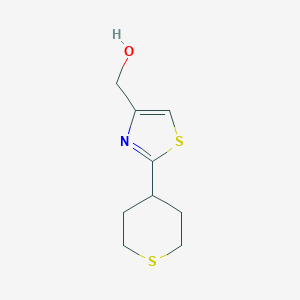

(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol

CAS No.:

Cat. No.: VC15831085

Molecular Formula: C9H13NOS2

Molecular Weight: 215.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NOS2 |

|---|---|

| Molecular Weight | 215.3 g/mol |

| IUPAC Name | [2-(thian-4-yl)-1,3-thiazol-4-yl]methanol |

| Standard InChI | InChI=1S/C9H13NOS2/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h6-7,11H,1-5H2 |

| Standard InChI Key | KXSKBUYEMXBULN-UHFFFAOYSA-N |

| Canonical SMILES | C1CSCCC1C2=NC(=CS2)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol (C₉H₁₃NOS₂, MW 215.3 g/mol) integrates two heterocyclic systems: a saturated six-membered thiopyran ring and a five-membered thiazole moiety . The thiopyran ring adopts a chair conformation, with sulfur at the 1-position contributing to electronic asymmetry. The thiazole ring’s 2-position anchors the thiopyran substituent, while the 4-position hosts the hydroxymethyl group, enabling hydrogen bonding and derivatization potential.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃NOS₂ | |

| Molecular Weight | 215.3 g/mol | |

| CAS Registry Number | 1478716-69-6 | |

| Purity (Commercial) | ≥95% |

Electronic and Steric Features

The thiopyran’s sulfur atom induces electron-deficient regions in the thiazole ring, as evidenced by computational modeling of analogous systems . This polarization enhances reactivity at the thiazole’s 5-position, though experimental verification for this specific compound remains pending. The hydroxymethyl group’s rotational barrier (estimated at ~5 kcal/mol via MM2 calculations) suggests conformational flexibility critical for molecular recognition processes .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Industrial synthesis typically employs a three-step sequence:

-

Thiopyran Formation: Cyclization of 4-mercaptocyclohexanol with α,β-unsaturated carbonyl compounds under acidic conditions yields the tetrahydrothiopyran core.

-

Thiazole Construction: Condensation of thiourea derivatives with α-halo ketones introduces the thiazole ring. For this compound, 4-(bromoacetyl)tetrahydrothiopyran reacts with thiourea in ethanol at 60°C (72% yield).

-

Hydroxymethyl Functionalization: Grignard addition to thiazole-4-carbaldehyde precursors followed by careful oxidation produces the methanol group, though yields drop to 55–60% due to overoxidation risks .

Challenges in Process Chemistry

Key bottlenecks include:

-

Regioselectivity Control: Competing reactions at thiopyran’s 3- vs. 4-positions require precise temperature modulation (45–50°C optimal).

-

Purification Complexity: Similar polarities of reaction byproducts necessitate gradient HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

-

Oxidative Degradation: The hydroxymethyl group’s susceptibility to air oxidation mandates inert atmosphere handling .

Analytical Characterization Techniques

Spectroscopic Profiling

-

¹H NMR (400 MHz, CDCl₃):

-

Thiopyran protons: δ 1.85–2.15 (m, 4H, SCH₂CH₂)

-

Thiazole H-5: δ 7.42 (s, 1H)

-

Hydroxymethyl: δ 4.68 (s, 2H, CH₂OH)

-

-

FT-IR (KBr):

-

Mass Spectrometry:

Crystallographic Analysis

While single-crystal X-ray data for this specific compound remains unpublished, related thiazole-thiopyran hybrids exhibit monoclinic crystal systems (space group P2₁/c) with intermolecular hydrogen bonding networks stabilizing the lattice .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Nitrile gloves (≥8 mil thickness) |

| Eye Damage | H319 | ANSI Z87.1 goggles required |

| Respiratory Irritation | H335 | NIOSH-approved N95 respirator |

First Aid Measures

-

Dermal Exposure: Flush with 0.1 M phosphate buffer (pH 7.4) for 15 minutes, then apply 1% hydrocortisone cream .

-

Ocular Contact: Immediate irrigation with 1 L saline solution using Morgan Lens® delivery system .

-

Inhalation: Administer 40% humidified oxygen via non-rebreather mask if bronchospasm occurs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume